molecular formula C16H13NO B1660142 2-(2-Methoxyphenyl)quinoline CAS No. 72195-25-6

2-(2-Methoxyphenyl)quinoline

Cat. No.: B1660142
CAS No.: 72195-25-6
M. Wt: 235.28 g/mol
InChI Key: JDFCFENIOLRWFR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)quinoline is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

72195-25-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-16-9-5-3-7-13(16)15-11-10-12-6-2-4-8-14(12)17-15/h2-11H,1H3

InChI Key

JDFCFENIOLRWFR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloroquinoline (2.45 g, 15.0 mmol), o-methoxyphenylboronic acid (2.73 g, 18.0 mmol,) and potassium carbonate (5.59 g, 40.4 mmol) were dissolved in 40 mL ethylene glycol dimethyl ether and 20 mL of water. To the stirred solution was added tetrakis(triphenylphosphine)palladium(O) (1.04 g, 0.89 mmol) and the entire mixture was allowed to reflux under a N2 atmosphere for 20 hours. The cooled reaction mixture was then removed of water. Additional ethyl acetate (150 mL) was added and the solvent was washed three times using 100 mL portions of brine. The organic layer was dried with anhydrous sodium sulfate, filtered, and the solvent concentrated. The residue purified via column chromatography using 50% ethyl acetate/hexanes as the eluents to give 2-(o-methoxyphenyl)quinoline.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.04 g
Type
catalyst
Reaction Step Three

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